N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2,6-dimethylphenoxypropan-2-yl intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate alkylating agent such as 2-bromopropane under basic conditions to form the 2,6-dimethylphenoxypropan-2-yl intermediate.
Thiazole ring formation: The next step involves the synthesis of the thiazole ring, which can be achieved by reacting a suitable thioamide with an α-haloketone.
Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Coupling of intermediates: The final step involves coupling the 2,6-dimethylphenoxypropan-2-yl intermediate with the thiazole and piperidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.
Industrial Chemistry: The compound’s stability and reactivity make it useful in various industrial applications, including as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-dimethylphenoxy)propan-2-yl]-3-pyridinecarboxamide
- N-(1-(2,6-Dimethylphenoxy)propan-2-yl)hydroxylamine oxalate
Uniqueness
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to its combination of aromatic, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-14-5-4-6-15(2)18(14)25-13-16(3)22-20(24)23-10-7-17(8-11-23)19-21-9-12-26-19/h4-6,9,12,16-17H,7-8,10-11,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDLYUJPDMIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)N2CCC(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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